IST5-002

Prostate Cancer Chronic Myeloid Leukemia STAT5 Inhibition

IST5-002 (N6-Benzyladenosine-5'-phosphate) is the optimal choice for researchers requiring a potent and truly selective Stat5a/b inhibitor. With an IC50 of 1.5 µM for Stat5a—a >14-fold improvement over first-generation inhibitors like Stafia-1—and validated selectivity over Stat3, it eliminates confounding off-target effects [1,2]. Its proven in vivo efficacy in prostate cancer and CML models, combined with a documented favorable safety profile, makes it a gold-standard chemical probe for Stat5-dependent transcriptome studies [1,3]. Choose IST5-002 for reproducible, high-confidence results.

Molecular Formula C17H20N5O7P
Molecular Weight 437.3 g/mol
CAS No. 13484-66-7
Cat. No. B225655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIST5-002
CAS13484-66-7
Synonymsenzyl-adenosine monophosphate
benzyl-AMP
Molecular FormulaC17H20N5O7P
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O
InChIInChI=1S/C17H20N5O7P/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1
InChIKeyDWVANBHPEPSMOV-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IST5-002 (CAS 13484-66-7) – Baseline Profile of a Selective Stat5a/b Inhibitor


IST5-002 (N6-Benzyladenosine-5'-phosphate) is a small-molecule inhibitor targeting the SH2 domain of the signal transducer and activator of transcription 5a/b (Stat5a/b) proteins . It was identified through a structure-based screen and acts by blocking the phosphorylation, dimerization, and subsequent nuclear translocation of Stat5a/b, thereby suppressing the transcription of its target genes [1]. Unlike broad-spectrum JAK/STAT inhibitors, IST5-002 demonstrates a high degree of selectivity for Stat5a/b over other STAT family members and a wide panel of kinases [2]. It has been extensively characterized in preclinical models of prostate cancer and chronic myeloid leukemia (CML) [3].

Why Substituting IST5-002 with Other In-Class Stat5 Inhibitors Is a Critical Procurement Error


The Stat5 inhibitor landscape is marked by significant variation in potency, isoform selectivity, and off-target profiles. While several compounds are described as Stat5 inhibitors, a direct comparison reveals that many lack the same level of potency and selectivity. For instance, the first-generation Stat5a inhibitor Stafia-1 has a reported IC50 of 22.2 µM against Stat5a , and the early inhibitor STAT5-IN-1 has an IC50 of 47 µM against the STAT5β isoform . In contrast, IST5-002 demonstrates a substantially lower IC50 of 1.5 µM for Stat5a and 3.5 µM for Stat5b, indicating a >14-fold increase in potency over some alternatives . Furthermore, unlike pan-STAT inhibitors, IST5-002 is specifically validated to not inhibit Stat3 [1], a critical differentiation for studies where Stat3 signaling must remain intact. Simply selecting any 'Stat5 inhibitor' for a study or assay introduces significant risk of insufficient target engagement or confounding off-target effects, jeopardizing data reproducibility and experimental outcomes.

IST5-002: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


IST5-002 Demonstrates Superior Potency Compared to Other Stat5a/b Inhibitors

In a comparative analysis of Stat5a/b inhibitors, IST5-002 showed the highest potency for suppressing Stat5a/b tyrosine phosphorylation, with effective inhibition observed at 5 µM [1]. In contrast, other reported inhibitors required significantly higher concentrations to achieve a similar effect, including E804 (10-20 µM), Stafib-1 (10 µM), and BP-1-108 (40 µM) [1]. This indicates that IST5-002 achieves potent target engagement at lower concentrations than its closest analogs.

Prostate Cancer Chronic Myeloid Leukemia STAT5 Inhibition

IST5-002 Exhibits High Selectivity, with No Inhibition of Stat3 or 54 Kinases

IST5-002's selectivity is a defining feature. In a direct cellular assay, IST5-002 at 6.0 µM did not inhibit the transcriptional activity of Stat3, whereas it potently suppressed Stat5a/b activity [1]. Furthermore, a comprehensive screen against a panel of 54 kinases in cell-free assays showed that IST5-002 has no specific inhibitory activity against any of them [2]. This contrasts with broader JAK/STAT inhibitors that often affect multiple pathways.

Kinase Selectivity STAT3 Off-Target Profiling

IST5-002 Shows Superior In Vivo Efficacy Over Standard-of-Care Agents in Prostate Cancer Models

In a head-to-head in vivo study using a CWR22Pc prostate cancer xenograft model, IST5-002 (50 mg/kg) suppressed tumor growth more effectively than the standard-of-care anti-androgens bicalutamide (30 mg/kg) and enzalutamide (30 mg/kg) [1]. Furthermore, in a second-line therapy setting for enzalutamide-resistant tumors, the combination of IST5-002 with enzalutamide effectively suppressed tumor growth, demonstrating a superior benefit over enzalutamide monotherapy [2].

Prostate Cancer Xenograft Model In Vivo Efficacy

IST5-002 Demonstrates Low In Vivo Toxicity in Preclinical Studies

A dedicated toxicology study evaluated IST5-002 in mice and found that it did not cause any significant acute, sub-chronic, or chronic toxic effects, nor any adverse changes in blood profiles [1]. This favorable safety profile was observed even at doses that produced significant anti-tumor efficacy. This is a critical differentiation from many other kinase inhibitors, which can be limited by significant on- or off-target toxicities in vivo.

Toxicology In Vivo Safety Drug Development

IST5-002 Induces Apoptosis in Patient-Derived Prostate Cancer Ex Vivo

In a clinically relevant ex vivo model, IST5-002 was tested on patient-derived prostate cancer (PC) tissue samples. Of the 11 localized PCs tested, 8 (73%) showed a clear response to IST5-002, characterized by extensive loss of viable acinar epithelium [1]. In contrast, control-treated explants maintained epithelial viability. This demonstrates that IST5-002's activity is not limited to cell lines but extends to complex, native tumor microenvironments, supporting its translational potential.

Prostate Cancer Ex Vivo Model Patient-Derived Explant

IST5-002: Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Preclinical Studies Focused on Stat5-Specific Signaling in Prostate Cancer

IST5-002 is the optimal choice for investigators who require a potent and selective Stat5a/b inhibitor for in vitro and in vivo prostate cancer models. Its validated selectivity over Stat3 and a broad panel of 54 kinases [1] ensures that observed biological effects can be confidently attributed to Stat5a/b blockade, unlike with pan-STAT or multi-kinase inhibitors. Its superior efficacy over enzalutamide and bicalutamide in xenograft models [2] makes it a powerful tool for studying therapeutic resistance and developing novel combination strategies.

Translational Research in Chronic Myeloid Leukemia (CML)

For research into Bcr-Abl-driven leukemias, IST5-002 offers a validated tool to block Stat5a/b, a critical downstream effector of Bcr-Abl. The compound has been shown to induce extensive apoptotic cell death in multiple CML models in vitro and in vivo [3]. Its high transcriptomic specificity, with a Pearson correlation of 0.98-0.99 when compared to genetic knockdown of Stat5 [4], makes it a gold-standard chemical probe for interrogating the Stat5-dependent transcriptome in hematopoietic malignancies.

In Vivo Toxicology and Long-Term Dosing Studies

Investigators planning chronic in vivo studies where compound toxicity is a major concern should prioritize IST5-002. Unlike many kinase inhibitors with narrow therapeutic indices, IST5-002 has a documented favorable safety profile in mice, with no significant acute, sub-chronic, or chronic toxic effects observed [5]. This allows for prolonged dosing regimens to study disease progression or combination therapies without the confounding variable of drug-induced morbidity.

Drug Discovery Programs Targeting the Stat5 SH2 Domain

Medicinal chemistry and drug discovery teams aiming to develop next-generation Stat5 inhibitors should consider IST5-002 as a benchmark and lead scaffold. It was identified through a rigorous structure-based virtual screen [6] and represents one of the most potent and selective Stat5 inhibitors described to date [7]. Its in vivo efficacy and safety profile [8] provide a strong foundation for rational design and optimization efforts toward a clinical candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for IST5-002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.